molecular formula C10H18N2O3 B8231199 Octahydro-2,6-naphthyridin-1(2H)-one acetate

Octahydro-2,6-naphthyridin-1(2H)-one acetate

Cat. No.: B8231199
M. Wt: 214.26 g/mol
InChI Key: IKTQEMIIBXXARR-UHFFFAOYSA-N
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Description

Octahydro-2,6-naphthyridin-1(2H)-one acetate is a chemical compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2,6-naphthyridin-1(2H)-one acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction might involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield. The process might also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2,6-naphthyridin-1(2H)-one acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-2,6-naphthyridin-1(2H)-one acetate involves its interaction with specific molecular targets and pathways. These might include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different functional groups.

    Quinolines and isoquinolines: Structurally related compounds with diverse biological activities.

Uniqueness

Octahydro-2,6-naphthyridin-1(2H)-one acetate is unique due to its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.C2H4O2/c11-8-7-2-3-9-5-6(7)1-4-10-8;1-2(3)4/h6-7,9H,1-5H2,(H,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTQEMIIBXXARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNC(=O)C2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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